Spiro[2.9]dodeca-7,11-diene
Description
Spiro[2.9]dodeca-7,11-diene is a bicyclic sesquiterpene characterized by a unique spirocyclic framework where two cycloalkane rings share a single atom (the spiro carbon). This compound is part of the broader class of spiro compounds, which are notable for their structural rigidity and diverse applications in organic chemistry and biochemistry. A key example of its significance is its role as a structural motif in Periplanone A, a pheromone produced by the American cockroach (Periplaneta americana). Periplanone A includes the spiro[2.9]dodeca-7,11-dien-4-one backbone, where the conjugated diene system (C7–C11) and ketone group are critical for biological activity .
The compound’s synthesis and stereochemical complexity have been explored in terpene research, particularly in pheromone studies. For instance, racemic mixtures of structurally related spiro compounds, such as himachala-9,11-diene, have been synthesized via cost-efficient methods, enabling large-scale applications in pest control .
Properties
CAS No. |
62108-42-3 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
spiro[2.9]dodeca-7,11-diene |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-12(10-11-12)9-7-5-3-1/h1-2,7,9H,3-6,8,10-11H2 |
InChI Key |
GVEKWQHHJJCOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC=CC2(C1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.9]dodeca-7,11-diene typically involves cyclization reactions. One common method is the Diels-Alder cycloaddition reaction, which forms the spirocyclic structure through a [4+2] cycloaddition process. This reaction requires a diene and a dienophile under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis is also prevalent in industrial settings to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.9]dodeca-7,11-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction may produce spirocyclic hydrocarbons .
Scientific Research Applications
Spiro[2.9]dodeca-7,11-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Mechanism of Action
The mechanism of action of spiro[2.9]dodeca-7,11-diene involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Himachala-9,11-diene
- Structure : A bicyclic sesquiterpene with a bicyclo[5.4.0]undeca-9,11-diene framework.
- Biological Activity: Acts as a pheromone for Phyllotreta cruciferae (crucifer flea beetle).
Spiro[indoline-3,5'-[1,2]diazepines] (e.g., Compound 7a)
- Structure : A spiro system combining indoline and diazepine rings.
- Synthesis : Prepared via α-halogenated N-acylhydrazone annulation, yielding derivatives with anti-inflammatory properties (e.g., 44.44% inhibition of carrageenan-induced edema for compound 2.2) .
- Key Difference : The inclusion of heteroatoms (N, O) in the spiro framework enhances polarity, affecting solubility and pharmacological activity compared to hydrocarbon-based Spiro[2.9]dodeca-7,11-diene .
Spectral and Analytical Data
Mass Spectrometry
NMR Spectroscopy
- This compound derivatives exhibit downfield shifts for spiro carbon atoms (δ ~50–60 ppm in ¹³C NMR) due to ring strain .
- Spiroindolines show split signals for equivalent protons near the spiro center (e.g., δ 6.8–7.2 ppm in ¹H NMR for compound 4e) .
Research Findings and Implications
- Pheromone Applications: Racemic this compound derivatives are cost-effective alternatives to enantiopure compounds, as seen in Periplanone A analogues .
- Pharmacological Potential: Structural modifications (e.g., introducing heterocycles) can redirect spiro compounds from pheromone roles to therapeutic agents, as demonstrated by spiroindolines’ anti-inflammatory activity .
- Analytical Challenges : Fragmentation at the spiro junction complicates molecular ion detection in EIMS, necessitating complementary techniques like HRMS or NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
